1-Piperidinesulfonamide,3-ethyl-(8CI)
Description
1-Piperidinesulfonamide,3-ethyl-(8CI) is a piperidine derivative featuring a sulfonamide functional group and an ethyl substituent at the 3-position of the piperidine ring.
Properties
CAS No. |
16168-24-4 |
|---|---|
Molecular Formula |
C7H16N2O2S |
Molecular Weight |
192.277 |
IUPAC Name |
3-ethylpiperidine-1-sulfonamide |
InChI |
InChI=1S/C7H16N2O2S/c1-2-7-4-3-5-9(6-7)12(8,10)11/h7H,2-6H2,1H3,(H2,8,10,11) |
InChI Key |
CINMODNRHJJHGP-UHFFFAOYSA-N |
SMILES |
CCC1CCCN(C1)S(=O)(=O)N |
Synonyms |
1-Piperidinesulfonamide,3-ethyl-(8CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The ethyl group in the target compound likely increases hydrophobicity compared to methyl-substituted analogs, influencing membrane permeability in biological systems .
- Stereochemical Effects : Cis/trans configurations in dimethyl analogs (e.g., 16168-31-3 and 16168-30-2) alter physical properties and reactivity, suggesting that the 3-ethyl substituent’s spatial arrangement may similarly impact its applications .
Physicochemical Properties
- Solubility : Methyl and dimethyl analogs exhibit moderate solubility in polar aprotic solvents (e.g., DMSO), but the bulkier ethyl group may reduce aqueous solubility .
- Thermal Stability : Ethyl substituents generally lower melting points compared to methyl groups due to reduced crystal packing efficiency .
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